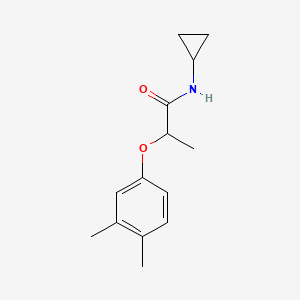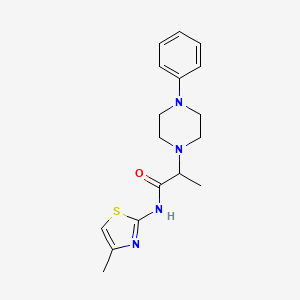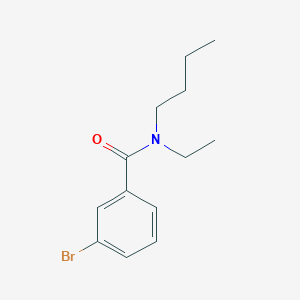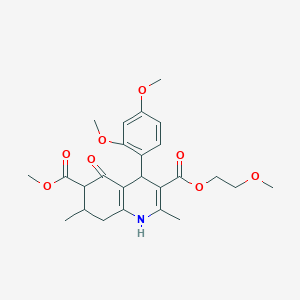![molecular formula C13H19ClN2O4S B4653502 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B4653502.png)
2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate
Descripción general
Descripción
2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate, also known as CDEA, is a chemical compound that has been widely used in scientific research due to its unique properties. CDEA is a carbamate derivative of sulfonamide, which makes it a potent inhibitor of carbonic anhydrase enzymes.
Mecanismo De Acción
2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate acts as a potent inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate and protons, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate has been shown to have a wide range of biochemical and physiological effects. For example, 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate has been shown to inhibit the growth of cancer cells by disrupting the pH balance of the tumor microenvironment. Additionally, 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate has been shown to have potential therapeutic applications for the treatment of glaucoma, epilepsy, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate in laboratory experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various biological processes. However, one limitation of 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate is its potential toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors for use in cancer therapy. Additionally, there is a need for further research into the potential therapeutic applications of 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate for the treatment of neurological disorders. Finally, there is a need for more research into the potential toxicity of 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate and its effects on various biological processes.
Conclusion:
In conclusion, 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate is a potent carbonic anhydrase inhibitor that has been widely used in scientific research. Its unique properties make it a useful tool for studying the role of carbonic anhydrase enzymes in various biological processes. While there are some limitations to its use, there are also several future directions for research involving 2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate has been widely used in scientific research as a tool for studying the role of carbonic anhydrase enzymes in various biological processes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.
Propiedades
IUPAC Name |
2-(diethylamino)ethyl N-(2-chlorophenyl)sulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-3-16(4-2)9-10-20-13(17)15-21(18,19)12-8-6-5-7-11(12)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCDCCPLBKINRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)NS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4653423.png)
![4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4653443.png)




![7-(2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B4653486.png)
![3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4653494.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4653500.png)

![4-methoxy-N-(3-methylbutyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4653516.png)

![2-({[4-(2-furylmethyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4653524.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653531.png)